molecular formula C13H25ClN2O2 B1478084 Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride CAS No. 1803588-90-0

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B1478084
CAS No.: 1803588-90-0
M. Wt: 276.8 g/mol
InChI Key: JVLNOYSEFIBYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride is C13H25ClN2O2 . Its molecular weight is 276.80 . The InChI Code is 1S/C13H24N2O2.ClH/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Intermediates Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride plays a crucial role in the synthesis of pharmaceutical compounds, particularly as an intermediate in the preparation of receptor inhibitors and other biologically active molecules. For instance, its derivatives have been developed for the preparation of potent calcitonin gene-related peptide (CGRP) receptor antagonists through a convergent, stereoselective, and economical synthesis method. This process has been demonstrated on a multikilogram scale, highlighting its significance in pharmaceutical manufacturing (Cann et al., 2012).

Material Science and Crystallography In material science and crystallography, specific derivatives of this compound have been studied for their unique crystalline structures. Research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride showcases its ability to form cocrystals belonging to the monoclinic system. These studies not only provide insights into the molecular conformation and intermolecular interactions but also have implications for designing materials with specific physical properties (Dega-Szafran et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Future Directions

As Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride is a piperidine derivative, it is part of a class of compounds that are important in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name

piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNOYSEFIBYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 3
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 5
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 6
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.